molecular formula C11H10N2O2 B13322344 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid

1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13322344
M. Wt: 202.21 g/mol
InChI Key: KBSSGGLGNUXQBM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1504781-14-9) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 3-methylphenyl group and a carboxylic acid moiety at the 5-position.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-10(11(14)15)5-6-12-13/h2-7H,1H3,(H,14,15)

InChI Key

KBSSGGLGNUXQBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole-Carboxylic Acid Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Functional Groups Reference
This compound 1: 3-Methylphenyl; 5: COOH C₁₁H₁₀N₂O₂ Carboxylic acid, methylphenyl
3-(2,4-Dichloro-5-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid 1: 3-Methylphenyl; 3: 2,4-Cl₂-5-F-C₆H₂; 5: COOH C₁₇H₁₁Cl₂FN₂O₂ Carboxylic acid, halogenated aryl, methylphenyl
1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid 1: 3-Cl-pyridyl; 3: CF₃; 5: COOH C₁₀H₆ClF₃N₃O₂ Carboxylic acid, trifluoromethyl, pyridyl
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: CH₃; 3: CF₃; 5: COOH C₆H₅F₃N₂O₂ Carboxylic acid, trifluoromethyl
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: 4-MeO-C₆H₄; 3: COOH; 5: CH₃ C₁₂H₁₂N₂O₃ Carboxylic acid, methoxyphenyl, methyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Halogen (Cl, F) and trifluoromethyl (CF₃) substituents (e.g., ) enhance electrophilicity and metabolic stability compared to the methyl group in the target compound .
  • Aromatic Ring Diversity : Pyridyl () and methoxyphenyl () substituents introduce hydrogen-bonding or π-stacking capabilities, affecting solubility and target binding.

Key Observations :

  • Efficiency : The insecticide intermediate () achieves moderate yield (37.4%) via multi-step synthesis, while Ullmann couplings () may require palladium catalysts for aryl-aryl bond formation.
  • Scalability : Carboxylation via hydrolysis (e.g., ) is a common step for pyrazole-carboxylic acids.

Key Observations :

  • Antimicrobial Potential: Pyrazole derivatives with bulky substituents (e.g., tert-butyl in ) show enhanced activity against Gram-positive bacteria.
  • Agrochemical Utility : Halogenated derivatives () are prioritized for pest control due to resistance to environmental degradation.

Physicochemical and Pharmacokinetic Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) enables salt formation for improved solubility, but electron-withdrawing substituents (e.g., CF₃ in ) lower pKa further, enhancing ionization at physiological pH.

Biological Activity

1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer

For instance, a study indicated that compounds with the 1H-pyrazole scaffold could inhibit the growth of multiple cancer types, showcasing a promising avenue for developing new anticancer therapies .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
HepG215.0
A549 (Lung)10.0
HCT116 (Colorectal)14.5

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses. Compounds similar to this compound have shown to downregulate inflammatory markers in cell-based assays .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of ActionReference
This compound<50NF-κB Inhibition
Diclofenac54.65COX Inhibition

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound possesses not only anticancer and anti-inflammatory properties but also exhibits potential in other therapeutic areas such as:

  • Antioxidant activity : Protects cells from oxidative stress.
  • Antimicrobial effects : Exhibits activity against various bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of pyrazole compounds, including this compound. The derivatives were screened for their biological activity, revealing that modifications to the pyrazole ring could enhance efficacy against specific cancer types or inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid?

A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, phenylhydrazine derivatives (e.g., 3-methylphenylhydrazine) can react with ethyl acetoacetate or similar precursors to form the pyrazole core. Subsequent hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative . Modifications to this method, such as Suzuki-Miyaura coupling, may introduce aryl groups at specific positions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and structural integrity (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-methylphenyl group) .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) are diagnostic .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous pyrazole-carboxylic acids .

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound is limited, structurally similar pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard lab precautions:

  • Use gloves, goggles, and fume hoods.
  • In case of skin contact, rinse with water for ≥15 minutes.
  • Avoid inhalation; employ dust-control measures during solid handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations can predict:

  • Electrostatic Potential Maps : Identify reactive sites (e.g., electron-deficient pyrazole N-atoms).
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess stability and reactivity.
  • Hydrogen-Bonding Interactions : Simulate dimerization tendencies, which influence crystallization and solubility .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell lines, solvent systems). Strategies include:

  • Standardized Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity).
  • Solubility Optimization : Test derivatives (e.g., methyl esters) or employ co-solvents (DMSO/PBS mixtures) to improve bioavailability .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cell-based studies) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of derivatives?

  • Variable Substituents : Systematically modify the 3-methylphenyl group (e.g., halogenation, methoxy substitution) to assess steric/electronic effects.
  • Biological Testing : Prioritize in vitro assays (e.g., COX-2 inhibition) followed by in vivo models for lead optimization.
  • Control Groups : Include positive controls (e.g., celecoxib for anti-inflammatory studies) and purity checks (HPLC ≥95%) .

Methodological Tables

Q. Table 1. Key Synthetic Routes

MethodPrecursorsConditionsYield (%)Reference
Cyclocondensation3-Methylphenylhydrazine + β-keto esterReflux in ethanol, 12 hr60–75
Suzuki CouplingHalogenated pyrazole + Boronic acidPd(PPh3_3)4_4, K3_3PO4_4, DMF/H2_2O50–65

Q. Table 2. Spectroscopic Data

TechniqueKey SignalsInterpretationReference
1H^1H NMR (DMSO-d6_6)δ 2.4 (s, 3H, CH3_3), 7.2–7.8 (m, 4H, Ar-H)Confirms 3-methylphenyl group
IR (KBr)1705 cm1^{-1} (C=O)Carboxylic acid presence

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